N-(5-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)-3-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

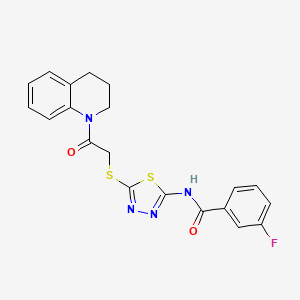

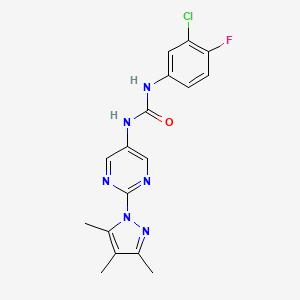

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazole ring, and a fluorobenzamide moiety . These groups are often found in biologically active compounds, suggesting that this molecule may have interesting biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 3,4-dihydroquinolin-1(2H)-yl group is a bicyclic structure with a nitrogen atom, while the thiadiazole is a five-membered ring containing two nitrogen atoms and a sulfur atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group in the fluorobenzamide moiety could participate in reactions with nucleophiles, while the thiadiazole ring might be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzamide group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .科学研究应用

Antifungal Activity

The compound has demonstrated promising antioomycete activity against the phytopathogen Pythium recalcitrans. In a study, 59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction. Among these, compound I23 exhibited superior in vitro potency against P. recalcitrans with an EC50 value of 14 mM, outperforming the commercial fungicide hymexazol. Additionally, I23 showed significant in vivo preventive efficacy at various doses, suggesting disruption of the biological membrane systems of the pathogen .

Anti-Inflammatory and Analgesic Properties

Indole derivatives have been associated with anti-inflammatory effects. Although direct evidence for this compound is lacking, its structural similarity to other indole-based anti-inflammatory agents suggests potential in this area .

α-Glucosidase Inhibition

Indole derivatives have been investigated as α-glucosidase inhibitors, which can help regulate blood glucose levels. Although not directly studied for this compound, its structure suggests potential in this field .

Other Potential Applications

Given the diverse biological activities associated with indole derivatives, it’s worth exploring additional fields such as antioxidant, antimicrobial, and antitubercular effects. However, specific data for this compound remain scarce.

未来方向

作用机制

Target of action

The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety . Derivatives of 3,4-dihydroquinolin-1(2H)-one have been found to exhibit sigma-1 receptor (σ1R) antagonist activity . Therefore, it’s possible that “N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide” might interact with sigma-1 receptors or similar targets.

Biochemical pathways

Sigma-1 receptors are involved in many cellular processes, including ion channel modulation, cell proliferation, and differentiation, so the compound could potentially affect these pathways .

属性

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZWUXKSUWTBBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2433643.png)

![[(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2433649.png)

![6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433651.png)

![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2433652.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2433653.png)

![N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2433656.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2433658.png)

![3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2433660.png)

![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2433661.png)